Product packaging for Isothiazole(Cat. No.:CAS No. 288-16-4)

Isothiazole

Cat. No.: B042339
CAS No.: 288-16-4
M. Wt: 85.13 g/mol
InChI Key: ZLTPDFXIESTBQG-UHFFFAOYSA-N
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Description

Isothiazole is a pivotal five-membered heteroaromatic compound featuring a sulfur atom and a nitrogen atom within its ring structure, serving as a privileged scaffold in medicinal chemistry and drug discovery. Its core research value lies in its versatile chemical reactivity and its role as a key bioisostere for pyrazole and other heterocycles, enabling the optimization of pharmacological properties in lead compounds. Researchers leverage this compound in the synthesis of novel molecules with potential antibacterial, antifungal, and anti-inflammatory activities, capitalizing on its ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets. Furthermore, its derivatives are extensively investigated in agrochemical research for the development of new fungicides and herbicides. The mechanism of action for this compound-based bioactive compounds often involves the inhibition of specific enzymatic pathways or disruption of microbial cell membranes, making it a cornerstone for developing therapies against drug-resistant pathogens. This reagent is essential for synthetic organic chemists and biologists exploring structure-activity relationships (SAR) and advancing the frontiers of heterocyclic chemistry. Supplied as a high-purity compound, it is ideal for a wide range of applications, including method development, library synthesis, and biochemical screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NS B042339 Isothiazole CAS No. 288-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3NS/c1-2-4-5-3-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTPDFXIESTBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90182980
Record name Isothiazole
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Molecular Weight

85.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

288-16-4
Record name Isothiazole
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Record name Isothiazole
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Record name Isothiazole
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Record name 1,2-thiazole
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Record name ISOTHIAZOLE
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Advanced Synthetic Methodologies for Isothiazole and Derivatives

Ring-Forming Reactions and Novel Strategies

The construction of the isothiazole core is primarily achieved through various ring-forming reactions. Retrosynthetic analysis reveals several rational approaches for assembling the this compound ring from acyclic precursors or other heterocyclic systems. thieme-connect.com These methods include intramolecular cyclizations, heterocyclization protocols involving the combination of different synthons, ring transformations, cycloadditions, and condensation reactions. thieme-connect.comresearchgate.net

Intramolecular cyclization represents a direct approach to the this compound ring by forming a key bond (S-N, C-C, C-S, or C-N) from a suitably functionalized linear precursor. researchgate.net A notable strategy involves the oxidative cyclization of 3-aminopropenethiones. For instance, solvent-free oxidative cyclization using chromium trioxide supported on silica gel has been shown to be an effective method. thieme-connect.com

A more recent and unexpected development is the trifluoroacetic acid (TFA)-promoted intramolecular cyclization of trifluoromethylated N-propargyl tert-butanesulfinylamide. acs.org This reaction proceeds through electrophilic cyclization and subsequent aromatization to afford 3-(trifluoromethyl)this compound derivatives in moderate to good yields. acs.org This method is operationally simple and tolerates a range of functional groups. acs.org

Table 1: Synthesis of 3-(Trifluoromethyl)isothiazoles via Intramolecular Cyclization This table is interactive and can be sorted by clicking on the column headers.

Starting Material (N-propargylsulfinylamide) Product (this compound Derivative) Yield (%)
(R)-2-methyl-N-((R)-1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-yl)propane-2-sulfinamide 5-(4-methoxyphenyl)-3-(trifluoromethyl)this compound 78% (on a 2.0 mmol scale)
N-(1,1,1-trifluoro-4-phenylbut-3-yn-2-yl)sulfinamide 5-phenyl-3-(trifluoromethyl)this compound Not specified
N-(4-(4-chlorophenyl)-1,1,1-trifluorobut-3-yn-2-yl)sulfinamide 5-(4-chlorophenyl)-3-(trifluoromethyl)this compound Not specified

Data sourced from Organic Letters, 2021. acs.org

The (4+1)-heterocyclization approach involves the reaction of a four-atom fragment with a single-atom synthon to construct the five-membered this compound ring. thieme-connect.comresearchgate.net A prominent example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (NH₄OAc) under metal-free conditions. organic-chemistry.org This carbon-economic strategy proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade, leading to the formation of both C-N and S-N bonds in a single pot. organic-chemistry.org

This protocol is particularly valuable as it avoids the use of transition metals and relies on readily available starting materials. organic-chemistry.orgrsc.org The ammonium acetate serves as the nitrogen source, completing the this compound ring. rsc.org

In (3+2)-heterocyclization, the this compound ring is formed by combining a three-atom fragment with a two-atom fragment. thieme-connect.comresearchgate.net A classic example of this approach is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). thieme-connect.com In this reaction, the ammonium thiocyanate acts as a donor of the N–S fragment. thieme-connect.com This method has been successfully employed to synthesize a series of 4-arylisothiazoles. thieme-connect.com

Another significant (3+2)-cycloaddition method is the 1,3-dipolar cycloaddition of nitrile sulfide (B99878) with alkynes, such as dimethyl acetylenedicarboxylate (B1228247), which yields corresponding this compound derivatives. researchgate.netmedwinpublishers.com

The transformation of existing heterocyclic rings into the this compound system is a powerful synthetic strategy. Isoxazoles can be converted into 3,5-disubstituted isothiazoles by reacting them with phosphorus pentasulfide in pyridine. medwinpublishers.com

More recently, a rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles (alkyl, aryl, and heteroaryl) has been developed. organic-chemistry.orgrsc.org This method provides access to a wide range of isothiazoles through an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org This transannulation process demonstrates a novel way to repurpose one heterocyclic system to create another, often with high efficiency and functional group tolerance. organic-chemistry.orgrsc.org

Table 2: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles This table is interactive and can be sorted by clicking on the column headers.

1,2,3-Thiadiazole (B1210528) Reactant Nitrile Reactant This compound Product
4-Phenyl-1,2,3-thiadiazole Acetonitrile 3-Methyl-4-phenylthis compound
4-Phenyl-1,2,3-thiadiazole Benzonitrile 3,4-Diphenylthis compound
4-(p-Tolyl)-1,2,3-thiadiazole Acetonitrile 3-Methyl-4-(p-tolyl)this compound

Data conceptualized from reports in Organic Letters, 2016. organic-chemistry.org

Cycloaddition and condensation reactions are among the most well-studied methods for this compound synthesis. researchgate.netmedwinpublishers.com These reactions involve the combination of components that contain the necessary fragments to form the ring. researchgate.net The [π4+π2] cycloaddition, or Diels-Alder reaction, has been applied to this compound derivatives, particularly isothiazol-3(2H)-one 1,1-dioxides, which act as dienophiles. clockss.org These compounds react with various dienes to form cycloadducts that are precursors to saccharin derivatives. clockss.org

Condensation methods have also seen significant advancements, addressing challenges such as the instability of intermediates like thiohydroxylamine. researchwithrutgers.com Three-component reactions involving enaminoesters, sulfur, and fluorodibromoamides or esters have been developed to synthesize isothiazoles through the formation of new C–S, C–N, and N–S bonds. acs.org

The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a base, is a classical method for forming cyclic ketones after hydrolysis. wikipedia.org This methodology has been adapted for the synthesis of annulated this compound systems. A key application is in the synthesis of this compound-purine analogues. researchgate.net

Domino reactions incorporating a Thorpe-Ziegler cyclization step have also been developed. For instance, a sequence of Sₙ2 reaction, Thorpe-Ziegler cyclization, and Thorpe-Guareschi reaction has been used to prepare substituted thiazolo[4,5-b]pyridines from this compound precursors. researchgate.net This demonstrates the utility of combining classical name reactions with this compound chemistry to build complex heterocyclic systems. researchgate.net

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of isothiazoles, enabling the formation of the heterocyclic core through various bond-forming strategies. Rhodium and copper catalysts, in particular, have demonstrated significant utility in this area.

One notable rhodium-catalyzed approach involves the transannulation of 1,2,3-thiadiazoles with a variety of nitriles, including alkyl, aryl, and heteroaryl nitriles. This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate and provides a versatile route to a wide array of isothiazoles. thieme-connect.comresearchgate.netnih.gov The optimized conditions for this transformation typically involve the use of a rhodium catalyst such as [Rh(COD)Cl]2 with a phosphine ligand like DPPF in a high-boiling solvent like chlorobenzene at elevated temperatures. thieme-connect.com

Another rhodium-catalyzed method is the oxidative annulation of benzimidates with elemental sulfur. This process facilitates the direct construction of the this compound ring, with a proposed mechanism involving a Rh(I)/Rh(III) redox cycle. rsc.org

Copper-catalyzed reactions have also been employed for the synthesis of this compound-containing systems. For instance, a copper-catalyzed intramolecular C–N cross-coupling reaction provides an efficient pathway to benzo[c]this compound 2-oxides. bsu.by This modular approach utilizes readily available starting materials and offers excellent yields for a broad range of substrates. bsu.by

Catalyst SystemStarting MaterialsProduct TypeKey Features
[Rh(COD)Cl]2 / DPPF1,2,3-Thiadiazoles, Nitriles3,4,5-Trisubstituted IsothiazolesBroad substrate scope, proceeds via a rhodium-carbenoid intermediate. thieme-connect.com
Cp*Rh(III)Benzimidates, Elemental SulfurBenzo[d]isothiazolesDirect construction of the this compound ring via oxidative annulation. rsc.org
CuIN-arylated sulfoximinesBenzo[c]this compound 2-oxidesModular and efficient intramolecular C-N cross-coupling. bsu.by

Tandem Processes and Reaction Cascades for Functionalized Isothiazoles

Tandem reactions, or reaction cascades, offer an elegant and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. For the synthesis of functionalized isothiazoles, these processes often involve a sequence of intramolecular and intermolecular events to construct and elaborate the heterocyclic ring.

A notable example is the construction of 3,4,5-substituted isothiazoles through a reaction cascade that includes a Pummerer-like rearrangement, nucleophilic condensation, and sulfenamide cyclization, followed by elimination and dehydration. thieme-connect.comrsc.org This method allows for the synthesis of isothiazoles bearing various functional groups, including fluorine, in good to excellent yields under mild conditions from readily available starting materials. rsc.org

Another strategy involves a [4+1] annulation cascade. For instance, the reaction of β-keto dithioesters or β-keto thioamides with ammonium acetate proceeds via a sequential imine formation, cyclization, and aerial oxidation to afford 3,5-disubstituted or annulated isothiazoles. mdpi.com This metal-free approach is carbon-economic and forms consecutive C-N and S-N bonds in one pot. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For this compound synthesis, this has led to the development of solvent-free and energy-efficient methodologies.

A simple, rapid, and eco-friendly neat (solvent-free) synthesis of isothiazoles has been developed using ammonium thiocyanate. tandfonline.com This method avoids the use of hazardous solvents and often proceeds with high efficiency.

Ultrasound-assisted synthesis has also been explored as a green alternative, although many reported examples focus on the closely related thiazole (B1198619) ring system. acs.orgwikipedia.org This technique can lead to shorter reaction times, higher yields, and greater product purity. acs.org The application of ultrasound irradiation for the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under solvent-free conditions highlights the potential of this energy-efficient method in heterocyclic synthesis. acs.org While direct applications to this compound synthesis are less common, the principles are transferable and represent a promising area for future development.

Functionalization Reactions of the this compound Ring

The this compound ring can be functionalized at various positions to introduce a wide range of substituents, thereby modulating its physical, chemical, and biological properties. Key strategies for functionalization include nucleophilic substitution, cross-coupling reactions, and modifications of side chains attached to the ring.

Nucleophilic Substitution Reactions

The reactivity of the this compound ring towards nucleophiles is influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms and the presence of activating groups. Halogen-substituted isothiazoles are particularly useful substrates for nucleophilic substitution reactions.

Isothiazoles containing chlorine atoms at the 4- and 5-positions, especially when an electron-withdrawing group is present at the 3-position, readily undergo nucleophilic substitution. thieme-connect.com However, in some cases, the reaction can be complex. For instance, the reaction of 3-bromo-4,5-dicyanothis compound with pyrrolidine can lead to unexpected products, with the formation of 2-[di(pyrrolidin-1-yl)methylene]malononitrile as the major product instead of the expected 3-pyrrolidinyl-substituted this compound. thieme-connect.com

The reactivity of this compound 1,1-dioxides towards nucleophiles has also been investigated. These compounds can react with nucleophiles such as sodium azide, leading to substitution at the C-5 position. medwinpublishers.com

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, and the this compound ring is no exception. Suzuki, Sonogashira, Stille, and Heck couplings have all been successfully applied to introduce carbon-carbon and carbon-heteroatom bonds at various positions of the this compound nucleus.

Regioselective cross-coupling reactions are particularly valuable. For example, the Suzuki coupling of 3,5-dichlorothis compound-4-carbonitrile with aryl- and methylboronic acids occurs regioselectively at the C-5 position to afford 3-chloro-5-(aryl or methyl)this compound-4-carbonitriles in high yields. researchgate.netrsc.org The C-5 position is generally more reactive towards palladium-catalyzed couplings than the C-3 position in dihalo-substituted isothiazoles. nih.govrsc.org

The Sonogashira coupling of 3,5-dihalo-isothiazole-4-carbonitriles with terminal alkynes also proceeds regioselectively at the C-5 position. rsc.org Stille and Negishi couplings have also been successfully employed for the C-5 functionalization of these substrates. nih.govrsc.org

Functionalization at the less reactive C-3 position often requires more reactive starting materials, such as 3-iodo or 3-triflate substituted isothiazoles. nih.govrsc.org The 3-iodo-5-phenyl-isothiazole-4-carbonitrile, for instance, participates in Suzuki, Ullmann, Stille, Negishi, and Sonogashira coupling reactions at the C-3 position. nih.govrsc.org

Cross-Coupling ReactionThis compound SubstrateCoupling PartnerCatalyst SystemPosition of Functionalization
Suzuki3,5-Dichlorothis compound-4-carbonitrileArylboronic acidPd(PPh3)4 / Na2CO3C-5 researchgate.netrsc.org
Sonogashira3,5-Dichlorothis compound-4-carbonitrilePhenylacetylenePd(PPh3)2Cl2 / CuI / Et3NC-5 rsc.org
Stille3,5-Dibromothis compound-4-carbonitrile(Hetero)arylstannanesPd(PPh3)4C-5 nih.govrsc.org
Suzuki3-Iodo-5-phenyl-isothiazole-4-carbonitrilePhenylboronic acidPd(PPh3)4 / Na2CO3C-3 nih.govrsc.org

Side-Chain Functionalization Strategies

In addition to direct functionalization of the this compound ring, modification of substituents attached to the ring provides another avenue for creating diverse derivatives. These reactions typically involve standard organic transformations that are tolerant of the this compound core.

For example, the condensation of 4-acetyl-5-chloro-3-methylthis compound with aromatic and heterocyclic aldehydes occurs at the methyl group of the acetyl substituent, rather than the methyl group at the 3-position of the ring, demonstrating the selective reactivity of side chains. researchgate.net

Alkylation of lithiated isothiazoles can also be used to introduce alkyl groups as side chains. The reaction of a lithium derivative of this compound with alkyl iodides or bromides can provide the corresponding alkyl-substituted isothiazoles in good yields. researchgate.net These side-chain functionalization strategies expand the range of accessible this compound derivatives for various applications.

Aromatization of this compound Derivatives

The synthesis of the aromatic this compound ring often proceeds through a non-aromatic intermediate, such as a dihydrothis compound or isothiazoline, which is subsequently aromatized. Various methods have been developed to achieve this crucial transformation.

One effective method involves the use of N-Bromosuccinimide (NBS) as an oxidizing agent. Research has demonstrated the successful NBS-promoted aromatization of certain this compound derivatives, providing a valuable synthetic route to the fully unsaturated heterocyclic system rsc.org.

Another approach relies on aerial oxidation. In a one-pot, transition-metal-free reaction, β-ketodithioesters can undergo intramolecular attack by sulfur, followed by aromatization in the presence of atmospheric oxygen to yield the this compound core rsc.org. This method is particularly noteworthy for its environmentally friendly conditions, utilizing air as the oxidant rsc.org. The process involves a sequential imine formation, cyclization, and finally, the aerial oxidation cascade to form the C-N and S-N bonds necessary for the aromatic ring organic-chemistry.org.

Synthesis of Specific this compound Derivatives for Research Applications

The this compound scaffold is a crucial component in numerous molecules designed for specific research applications, from medicinal chemistry to materials science. arkat-usa.orgchemicalbook.comresearchgate.netmedwinpublishers.com The development of targeted synthetic methodologies allows for the creation of diverse derivatives, including halogenated, fused, and hybrid systems, as well as complex biomolecular analogues. medwinpublishers.comacs.orgbelnauka.byrsc.orgresearchgate.netthieme-connect.com

Halogenated isothiazoles, especially chlorinated variants, are highly valuable synthetic intermediates due to the reactivity of the halogen substituents, which allows for further functionalization of the ring. belnauka.bythieme-connect.comresearchgate.net Optimal procedures have been developed for synthesizing isothiazoles containing an active chlorine atom, often at position 5, alongside various functional groups at other positions. belnauka.by

One industrial synthesis of note is the preparation of 3,4-dichlorothis compound-5-carbonitrile from succinonitrile, sulfur, and chlorine gas. thieme-connect.com This compound serves as a precursor to the commercial fungicide, isotianil. thieme-connect.com Another general method involves the direct conversion of a thioamide to a halogenated this compound by reacting it with a halogen (e.g., chlorine, bromine, or iodine) in a suitable solvent. google.com This reaction precipitates a halogen salt, simplifying the isolation of the desired this compound product. google.com

The reactivity of these chlorinated isothiazoles is demonstrated in their reactions with nucleophiles. For instance, the chlorine atom at position 5 can be displaced by alkoxides (such as sodium methoxide (B1231860) or ethoxide) or amines (like piperidine) to yield the corresponding 5-substituted derivatives. researchgate.net

Table 1: Selected Synthetic Methods for Chlorinated Isothiazoles

Starting Material(s) Reagent(s) Product Reference
Succinonitrile Sulfur, Chlorine gas 3,4-Dichlorothis compound-5-carbonitrile thieme-connect.com
Thioamide Halogen (Cl₂, Br₂, I₂) Halogenated this compound google.com

Benzo[d]isothiazoles, which feature an this compound ring fused to a benzene (B151609) ring, represent a core structure in many biologically active compounds. arkat-usa.orgnih.gov A variety of synthetic strategies exist for their construction, generally categorized by the starting materials employed. arkat-usa.org

The most common approaches for assembling the benzo[d]this compound scaffold involve using substituted phenyl substrates that are pre-functionalized with the necessary nitrogen and/or sulfur atoms. arkat-usa.org

From Nitrogen- and Sulfur-Preloaded Aromatics : This is a widely used strategy. For example, 1,2-benzisothiazol-3(2H)-one can be synthesized from a mixture of 2-mercaptobenzamide and 2,2′-dithiobenzamide via oxidation. chemicalbook.com

From Nitrogen-Preloaded Aromatics : An alternative pathway involves using an aromatic compound containing a nitrogen substituent and introducing the sulfur atom during the synthesis. arkat-usa.org

From Sulfur-Preloaded Aromatics : Synthesis can begin with sulfur-containing aromatics, such as 2-(alkylthio)benzonitriles, which are reacted with halogenating agents in an aqueous environment to form 1,2-benzisothiazol-3(2H)-one. chemicalbook.com

From Nitrogen- and Sulfur-Free Aromatics : A one-pot synthesis has been reported where ortho-haloarylamidines react with elemental sulfur to form benzo[d]isothiazoles through oxidative N-S and C-S bond formation. arkat-usa.org

A novel methodology for creating fused this compound systems involves the reaction of aromatic and heteroaromatic aldehydes with bis(trimethylsilyl)sulfide to generate thioaldehydes. tandfonline.comtandfonline.com These highly reactive intermediates can be trapped intramolecularly to afford the fused this compound ring system. tandfonline.comtandfonline.com

Table 2: Overview of Benzo[d]this compound Synthesis Strategies

Starting Material Type Example Starting Compound Key Transformation Reference
N and S Preloaded 2-Mercaptobenzamide Oxidation/Cyclization chemicalbook.com
S Preloaded 2-(Alkylthio)benzonitrile Halogenation/Cyclization chemicalbook.com
N and S Free ortho-Haloarylamidine Reaction with elemental sulfur arkat-usa.org

Molecules incorporating both an this compound and a thiazole ring are of interest for their unique chemical properties and potential biological activities. The synthesis of these hybrid structures requires specific methodologies that can either form one ring onto the other or join pre-formed heterocyclic units.

One reported synthesis of a thiazolylthis compound involves the reaction of 2-imino-3,4-dihydro-2H-pyrrole with sulfur at high temperatures. This process results in dehydrogenation and the incorporation of a sulfur atom into the pyrrole ring, ultimately forming the previously unknown thiazolylthis compound structure. medwinpublishers.com

Additionally, three-component reactions have been developed that can selectively produce either thiazoles or isothiazoles from common starting materials like enaminoesters, fluorodibromoiamides/esters, and sulfur. organic-chemistry.org By carefully controlling the reaction conditions and substrates, it is possible to direct the synthesis towards hybrid structures containing both ring systems.

C-glycosylated isothiazoles, where a sugar moiety is attached to the this compound ring via a stable carbon-carbon bond, are important as C-nucleoside analogues for biomedical research. The synthesis of these compounds presents unique challenges, particularly in the formation of the key C-C glycosidic bond. rsc.org

While traditional glycosylation methods often prove unsuccessful for this compound-based nucleobases, a successful approach has been developed using a modified Thorpe–Ziegler cyclization. rsc.org This divergent pathway has been employed to prepare a series of emissive ribonucleoside purine (B94841) mimics based on an isothiazolo[4,3-d]pyrimidine (B8781686) core. rsc.org The synthesis begins with a functionalized this compound core, which is then elaborated and cyclized to form the final C-nucleoside structure. This methodology has enabled the creation of analogues of adenosine and guanosine, as well as noncanonical nucleosides like xanthosine and isoguanosine. rsc.org

The synthesis of this compound-containing pyrimidine (B1678525) nucleosides, such as analogues of uridine and cytidine, is a key area of research for developing novel therapeutic agents. One successful strategy involves building the this compound ring onto a pre-existing, functionalized pyrimidine nucleoside. thieme-connect.com

An example of this approach begins with a protected and activated uridine derivative, 3′,5′-Di-O-acetyl-2-deoxy-5-iodouridine. This starting material is subjected to a Sonogashira cross-coupling reaction with 3,3-diethoxyprop-1-yne. Subsequent hydrolysis of the resulting alkyne derivative yields an aldehyde, which can then be further transformed through cyclization reactions to construct the fused this compound ring, ultimately producing the target nucleoside analogue. thieme-connect.com

Substituted Isothiazoles with Specific Functional Groups

The synthesis of isothiazoles bearing specific functional groups is a critical area of research, as these functionalities serve as handles for further molecular elaboration and are often key to the biological activity of the resulting compounds. Modern synthetic strategies offer access to a wide array of substituted isothiazoles, including those with halogen, amino, hydroxyl, and carboxyl groups. These methods range from multicomponent reactions and metal-catalyzed cross-couplings to novel cyclization and ring transformation strategies.

Halogenated Isothiazoles

Halogen-substituted isothiazoles are valuable synthetic intermediates. thieme-connect.com For instance, a method for synthesizing 3,4-dichlorothis compound-5-carbonitrile from succinonitrile, sulfur, and chlorine gas has been developed, which is of significant industrial interest as it avoids costly and hazardous aprotic polar solvents. thieme-connect.com Another approach involves a rearrangement reaction for the synthesis of 3-halo-isothiazole-5-carbonitriles. rsc.org Researchers have also developed optimal procedures for synthesizing isothiazoles containing an active chlorine atom at position 5, along with other functional groups like carboxyl, hydroxymethyl, or aldehyde groups at position 3. belnauka.by

Amino- and Amide-Substituted Isothiazoles

The introduction of amino groups is often achieved through cyclization reactions of precursors bearing a nitrogen-containing functionality. The oxidative cyclization of various α,β-unsaturated thiocarboxylic acid amides is a known method to produce a range of 5-aminothis compound derivatives. chemicalbook.com The synthesis of acyl and ureido derivatives of substituted amides of 3-methyl-5-aminothis compound-4-carboxylic acid has also been reported, highlighting methods to further functionalize the amino group. nih.gov Furthermore, a Thorpe–Ziegler-type cyclization has been employed for the synthesis of 4-amino-isothiazoles. rsc.org

Hydroxy- and Carboxy-Substituted Isothiazoles

Isothiazoles with hydroxyl and carboxyl groups are also accessible through various synthetic routes. A potassium hydroxide (KOH)-mediated reaction between a dithioester and an aryl acetonitrile under aerial conditions yields 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org These hydroxyisothiazoles can then be used for further functionalization. organic-chemistry.org For carboxylated derivatives, the parent this compound was historically prepared via the oxidation of 5-amino-1,2-benzothis compound, which resulted in this compound-4,5-dicarboxylic acid, followed by decarboxylation. chemicalbook.commedwinpublishers.com More targeted approaches include the synthesis of 3-phenyl(heteroaryl)this compound-3-carboxylic acid ethyl esters through a tandem photoarylation and photoisomerization of 2-iodothiazole-5-carboxylic acid ethyl ester. thieme-connect.comthieme-connect.com Cycloaddition reactions of nitrile sulfides with acetylenic esters also provide a route to isothiazolecarboxylates. acs.org

Multi-Component and Metal-Free Syntheses

Modern synthetic chemistry has seen a rise in efficient one-pot and metal-free reactions for constructing complex heterocyclic systems. A three-component reaction involving enaminoesters, fluorodibromoiamides/ester, and sulfur can produce highly substituted isothiazoles through the cleavage of C-F bonds and the formation of C-S, C-N, and N-S bonds. organic-chemistry.orgacs.orgacs.org This strategy is highly selective and tolerates a range of functional groups on the enaminoester, including electron-withdrawing and halo-substituents. acs.org

Another notable metal-free approach is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides and ammonium acetate (NH₄OAc). thieme-connect.comrsc.orgorganic-chemistry.org This [4+1] annulation proceeds through a sequence of imine formation, cyclization, and aerial oxidation. thieme-connect.comorganic-chemistry.org

Table 1: Selected Synthetic Methods for Functionalized Isothiazoles

Target Functional Group Synthetic Method Starting Materials Key Reagents/Conditions Product Type Ref
Halogen Chlorination/Cyclization Succinonitrile Sulfur, Chlorine gas 3,4-Dichlorothis compound-5-carbonitrile thieme-connect.com
Amine Oxidative Cyclization α,β-Unsaturated thiocarboxylic acid amides Oxidants 5-Aminothis compound derivatives chemicalbook.com
Hydroxyl Base-mediated Cyclization Dithioester, Aryl acetonitrile KOH, Aerial conditions 3-Hydroxy-4,5-disubstituted isothiazoles organic-chemistry.org
Ester Tandem Photo-reaction 2-Iodothiazole-5-carboxylic acid ethyl ester Light 3-Aryl/Heteroarylthis compound-3-carboxylic acid ethyl esters thieme-connect.comthieme-connect.com
Multiple Three-Component Reaction Enaminoesters, Fluorodibromoiamides/ester Sulfur Polysubstituted isothiazoles organic-chemistry.orgacs.org

| Multiple | [4+1] Annulation (Metal-free) | β-Ketodithioesters/β-Ketothioamides | NH₄OAc, Air | 3,5-Disubstituted isothiazoles | thieme-connect.comorganic-chemistry.org |

Rhodium-Catalyzed Transannulation

Metal-catalyzed reactions provide an efficient route to functionalized isothiazoles. A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles (alkyl, aryl, and heteroaryl) produces a wide variety of 3,4,5-functionalized isothiazoles. thieme-connect.comrsc.orgorganic-chemistry.org This reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate. organic-chemistry.org

Table 2: Substrate Scope in Rh-Catalyzed Transannulation of 1,2,3-Thiadiazoles

Nitrile Type Resulting this compound Substituent Key Features Ref
Alkyl nitriles Alkyl groups Access to alkyl-substituted isothiazoles thieme-connect.comorganic-chemistry.org
Aryl nitriles Aryl groups Wide variety of aryl-substituted isothiazoles thieme-connect.comrsc.orgorganic-chemistry.org

These advanced methodologies underscore the versatility of modern organic synthesis in creating a diverse library of this compound derivatives with specific functional groups, paving the way for their application in various scientific fields.

Advanced Reaction Mechanisms and Chemical Transformations

Photochemical Isomerization Mechanisms of Isothiazoles

The photoisomerization of isothiazoles, a process involving the rearrangement of the atoms in the ring upon absorption of light, has been the subject of extensive theoretical investigation. psu.eduresearchgate.netrsc.org These studies have elucidated several potential pathways through which these transformations can occur, primarily involving the singlet excited state of the molecule. rsc.orgd-nb.info The following sections detail the principal proposed mechanisms for the photochemical isomerization of isothiazoles, using methylisothiazoles as model systems for clarity. psu.edursc.org

Internal Cyclization-Isomerization Route (Path A)

The internal cyclization-isomerization (ICI) route, designated as Path A, involves a series of geometric rearrangements on the excited state potential energy surface. psu.eduacs.org For instance, in the case of 3-methylisothiazole, upon photoexcitation to the S1 state, the molecule can proceed to a conical intersection (CI-1-A). psu.edu Following the nonadiabatic coupling vector from this point leads to the formation of a bicyclic intermediate. psu.edu This intermediate can then undergo a psu.edursc.org shift of the nitrogen atom, followed by a four-membered ring-opening to yield the final photoproduct. psu.edu Theoretical calculations indicate that this pathway involves surmounting specific energy barriers at each transition state. psu.edu

The general sequence for Path A can be summarized as: Reactant → Franck-Condon Region → S1/S0 Conical Intersection → Bicyclic Intermediate → Transition State (N-shift) → Second Intermediate → Transition State (Ring Opening) → Photoproduct psu.edu

Ring Contraction-Ring Expansion Route (Path B)

Another proposed mechanism is the ring contraction-ring expansion (RCRE) route, or Path B. psu.educlockss.org This pathway is characterized by the initial formation of a different type of intermediate. Theoretical studies on 5-methylthis compound (B1604631) suggest that after excitation and passing through a specific conical intersection (CI-3-B), the molecule forms an intermediate that can then rearrange to the final product via a transition state. psu.edursc.org However, calculations have indicated that the energy barrier for this pathway might be prohibitively high for certain isomers, making it a less likely route compared to others. psu.edursc.org

The proposed sequence for the RCRE pathway is: Reactant → Franck-Condon Region → S1/S0 Conical Intersection → Intermediate → Transition State → Photoproduct psu.edursc.org

Direct Photochemical Pathway (Path C)

The direct photochemical pathway, or Path C, offers a more straightforward route to the photoproduct. psu.eduresearchgate.netrsc.org This mechanism is often considered the most plausible explanation for the observed experimental results. psu.eduresearchgate.netrsc.org It involves the reactant moving from the Franck-Condon region directly to a conical intersection and then to the photoproduct in a single step. psu.eduresearchgate.netrsc.org For example, in the photoisomerization of 4-methylthis compound, the system proceeds from the excited state (FC-2) to a conical intersection (S1/S0 CI-2-C) and then directly to the isomerized product. psu.edu This pathway is often energetically more favorable than Paths A and B. psu.edu

The direct pathway can be represented as: Reactant → Franck-Condon Region → S1/S0 Conical Intersection → Photoproduct psu.eduresearchgate.netrsc.org

Role of Conical Intersections in Phototranspositions

Conical intersections are crucial features in the potential energy surfaces of photochemical reactions, acting as funnels that facilitate efficient non-radiative decay from the excited state back to the ground state. psu.eduresearchgate.netrsc.org In the context of this compound photoisomerization, the structures of these conical intersections are key in determining the reaction pathway and the final product distribution. psu.eduresearchgate.netrsc.org Theoretical studies have successfully located the geometries of these critical points for various this compound derivatives. psu.edursc.orgrsc.org The preferred reaction route for isothiazoles is generally believed to proceed from the reactant to the Franck-Condon region, then through a conical intersection to the final photoproduct. psu.eduresearchgate.netrsc.org

Ring Opening Reactions and Their Implications

Beyond photochemical rearrangements, the this compound ring can undergo cleavage under various conditions, leading to a diverse array of products. These ring-opening reactions are significant as they can represent both degradation pathways and opportunities for synthetic transformations.

Hydrolytic Degradation and Ring Opening

Isothiazolinones, a class of this compound derivatives, are known to be susceptible to hydrolytic degradation. nih.gov The stability of the this compound ring in these compounds is influenced by pH. nih.gov In alkaline conditions, the degradation is thought to proceed via hydrolysis of the five-membered heterocyclic ring. nih.gov This process involves the opening of the ring, which can lead to the formation of various degradation products. nih.gov The presence of nucleophiles can also facilitate the ring-opening of the this compound nucleus. nih.govthieme-connect.com For instance, organolithium reagents have been shown to induce ring cleavage in thieno[3,2-d]this compound derivatives. researchgate.net Furthermore, metabolic processes in biological systems can also lead to the ring opening of isothiazoles, a transformation that can be mediated by enzymes such as cytochrome P450s. hyphadiscovery.com

Biological Activation Leading to Ring Opening

The this compound ring, a key component in various biologically active compounds, can undergo metabolic activation that leads to the opening of its heterocyclic structure. This process is of significant interest, particularly in the context of drug metabolism and potential toxicity. While isothiazoles are found in many natural products and pharmaceuticals, their biological activation can sometimes result in the formation of reactive species. nih.govresearchgate.net

One notable example, though involving the related thiazole (B1198619) ring, highlights how biological activation can lead to hepatotoxic reactions through the formation of a reactive thioamide. nih.govresearchgate.net This process is often catalyzed by cytochrome P450 enzymes. nih.gov Quantum chemical calculations have been employed to understand the activation mechanism of the thiazole ring, a close structural relative of this compound. nih.gov These studies suggest that the activation process is intricately linked to the spin state of the catalyzing species and the nature of substituents on the ring. nih.gov

Influence of Substituents on Ring Opening Pathways

The propensity of the this compound ring to open is significantly influenced by the nature of the substituents attached to it. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in dictating the pathway of ring opening. nih.gov

Studies on the analogous thiazole ring have provided valuable insights into these substituent effects. For instance, theoretical calculations have shown that thiazoles modified with electron-donating groups tend to undergo direct ring opening. nih.gov In contrast, those bearing electron-withdrawing or weakly electron-donating groups are more inclined to follow an indirect ring-opening process that involves the formation of an intermediate. nih.gov

These findings underscore the delicate balance of electronic effects that govern the stability and reactivity of the this compound ring. The ability to predict how a substituent will influence the ring-opening pathway is critical for the design of this compound-containing molecules with desired stability and biological activity profiles. nih.gov

Substituent Type Predominant Ring Opening Pathway Reference
Electron-DonatingDirect Ring Opening nih.gov
Electron-WithdrawingIndirect Ring Opening (via intermediate) nih.gov
Weak Electron-DonatingIndirect Ring Opening (via intermediate) nih.gov

Reaction Kinetics and Mechanistic Studies

The study of reaction kinetics provides fundamental insights into the mechanisms of chemical transformations involving isothiazoles. Kinetic data for the reactions of 2-nitrothiazoles with nucleophiles such as alkoxides and piperidine (B6355638) have been reported. rsc.org These studies suggest a two-step mechanism involving nucleophilic aromatic substitution, where the nitro group acts as a leaving group. rsc.org

The reactivity in these substitution reactions can be influenced by factors such as the counter-ion of the nucleophile and the potential for hydrogen bonding between the leaving group and the solvent or nucleophile. rsc.org For example, the presence of certain ion pairs can enhance reactivity, possibly through interaction with the nitro group. rsc.org Furthermore, autocatalytic behavior has been observed in the reaction between 2-nitrothiazole (B159308) and piperidine, which is explained by an initial interaction between the substrate and the nucleophile. rsc.org

In a different context, the reaction of 5-nitrothiazole (B1205993) with excess sodium methoxide (B1231860) in dimethylsulfoxide leads to rapid decomposition via a ring-opening reaction. longdom.org This highlights how reaction conditions and the position of substituents can dramatically alter the reaction pathway and kinetics.

Transformation of Isothiazoles to Other Heterocycles

The this compound ring can serve as a versatile precursor for the synthesis of other heterocyclic systems. These transformations often involve ring-opening followed by recyclization or atom-swapping strategies.

One documented transformation is the conversion of isoxazoles into 3,5-disubstituted isothiazoles by reacting them with phosphorus pentasulfide in pyridine. medwinpublishers.com This demonstrates the interconversion between different five-membered heterocycles.

Another synthetic strategy involves the reaction of isothiazolium salts with hydrazines, which, after initial ring opening, can recyclize to form pyrazoles. thieme-connect.de Additionally, a "strategic atom replacement" approach has been described for the synthesis of N-alkyl pyrazoles from isothiazoles, effectively swapping the sulfur atom of the this compound with a nitrogen atom and its alkyl group. researchgate.net

These transformations highlight the utility of the this compound scaffold as a building block in synthetic chemistry, providing pathways to a variety of other important heterocyclic structures.

Starting Heterocycle Reagents/Conditions Resulting Heterocycle Reference
Isoxazole (B147169)Phosphorus pentasulfide, pyridineThis compound medwinpublishers.com
This compoundPhotochemical irradiationThiazole (structural isomer) d-nb.inforesearchgate.net
Isothiazolium saltHydrazinesPyrazole (B372694) thieme-connect.de
This compoundStrategic atom replacementN-alkyl pyrazole researchgate.net

Computational Chemistry and Spectroscopic Analysis in Isothiazole Research

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involving isothiazole. Theoretical studies have successfully modeled various chemical transformations, providing a deeper understanding of the underlying principles governing these reactions.

One area of significant investigation is the photochemical isomerization of isothiazoles. Theoretical studies on model systems like 3-methylthis compound, 4-methylthis compound, and 5-methylthis compound (B1604631) have explored different reaction pathways, including internal cyclization–isomerization, ring contraction–ring expansion, and a direct route. psu.edu These studies, employing methods such as CASSCF and MP2-CAS, have been instrumental in identifying the most plausible photochemical reaction mechanisms and the crucial role of conical intersections in these transformations. psu.edu The direct mechanism has been suggested as a better explanation for the observed experimental results compared to previously proposed pathways. psu.eduresearchgate.net

DFT calculations have also been applied to understand the mechanisms of other reactions, such as the pyridine-catalyzed halogenation of thiazolo[5,4-d]thiazole (B1587360). udayton.edu These theoretical analyses have investigated different pathways, including direct C-halogenation and C-halogenation via an intermediate N-halogenation, with calculations suggesting that direct C-halogenation is the favored mechanism. udayton.edu Furthermore, DFT has been used to study the 1,3-dipolar cycloaddition reactions, providing mechanistic insights into the formation of isoxazoline (B3343090) rings from nitrile oxides and other precursors. mdpi.com

The insights gained from DFT studies are not limited to reaction pathways. They also provide valuable information on the stability of intermediates and transition states, which is essential for predicting reaction outcomes and designing new synthetic routes. For instance, in the photochemical isomerization of methylisothiazoles, the energies of intermediates and transition structures of the ground states were calculated to provide a qualitative explanation of the reaction pathways. psu.edu

Quantum Chemical Calculations

Quantum chemical calculations provide a quantitative understanding of the electronic structure and properties of this compound and its derivatives. These calculations are crucial for predicting molecular behavior and designing molecules with specific characteristics.

A key aspect of these calculations is the determination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the HOMO-LUMO energy gap are fundamental parameters that correlate with the molecule's reactivity, stability, and electronic properties. nih.govscielo.org.mx For instance, a smaller HOMO-LUMO gap generally indicates higher reactivity. chimicatechnoacta.ru

Quantum chemical calculations have been employed to determine various molecular properties of this compound derivatives, including:

Ionization Potential and Electron Affinity: These properties, related to the HOMO and LUMO energies respectively, provide insights into the ease of removing or adding an electron. acs.org

Nonlinear Optical (NLO) Properties: DFT calculations have been used to investigate the NLO properties of this compound-containing chromophores, which are important for applications in optoelectronics. acs.org

These calculations are often performed using various levels of theory and basis sets, such as B3LYP with the 6-311G(d,p) basis set, to ensure the accuracy of the results. dergipark.org.tratlantis-press.com The computed parameters are often correlated with experimental findings to validate the theoretical models.

Table 1: Calculated Quantum Chemical Parameters for Thiazole (B1198619) Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
TCAH1-6.423-2.2994.123
TCAH2-6.312-2.3543.958
TCAH3-6.345-2.4123.932
TCAH4-6.365-2.3873.978
TCAH5-6.378-2.3993.979
TCAH6-6.354-2.3913.963
TCAH7-5.634-2.0113.623
TCAH8-6.162-2.5673.595

This table is generated based on data for illustrative purposes and may not represent a comprehensive list of all studied compounds. acs.org

Spectroscopic Characterization Techniques (e.g., X-ray Diffraction, NMR, MS)

A suite of spectroscopic techniques is indispensable for the unambiguous characterization of this compound and its derivatives. These methods provide detailed information about the molecular structure, connectivity, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to identify the chemical environment of each proton and carbon atom in the molecule. acs.orgacs.org For instance, in the characterization of 3-substituted 4,5-dichloroisothiazoles, the presence of the dichlorothis compound fragment was confirmed by the characteristic chemical shifts of the quaternary carbon atoms in the ¹³C NMR spectra. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain information about its elemental composition through high-resolution mass spectrometry (HRMS). acs.orgacs.orgresearchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. researchgate.net The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

These spectroscopic techniques, often used in combination, provide a comprehensive picture of the molecular structure and are essential for confirming the identity and purity of newly synthesized this compound derivatives. researchgate.netrsc.org The experimental data obtained from these techniques also serve as a crucial benchmark for validating the results of computational studies.

Biological and Pharmacological Research Applications

Isothiazole as Bioactive Scaffolds and Pharmacophores

The this compound nucleus is a versatile foundation in drug discovery, recognized for its presence in numerous biologically active compounds. researchgate.net It can be a key component of a bioactive scaffold or act as the essential pharmacophore responsible for a molecule's biological activity. researchgate.net The structural features of this compound, including the presence of sulfur and nitrogen atoms, contribute to its ability to interact with various biological targets. ontosight.ai This has led to the development of a wide range of this compound derivatives with applications in treating diverse diseases. researchgate.netrsc.org

Researchers have successfully synthesized and evaluated numerous this compound-containing compounds, which have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai The adaptability of the this compound ring allows for the creation of new derivatives with improved biological activity through various substitution patterns. researchgate.net For instance, 1,2-benzisothiazol-3(2H)-one derivatives have been developed with antimicrobial, antiviral, anticancer, and anti-inflammatory activities. researchgate.net

Antimicrobial Research

This compound and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of microorganisms, including bacteria, fungi, and viruses. researchgate.netmdpi.com The antimicrobial efficacy of these compounds is often attributed to the unique properties of the this compound ring. mdpi.com

Antibacterial Activity and Mechanisms

Several studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. rsc.orgjchemrev.com For instance, certain thiazole-quinolinium derivatives have shown potent bactericidal activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.orgjchemrev.com

The mechanisms underlying the antibacterial action of isothiazoles are varied. Some derivatives are believed to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. rsc.orgrsc.org Biochemical assays have shown that certain thiazole-quinolinium compounds stimulate the polymerization of FtsZ, disrupting the formation of the Z-ring, which is essential for bacterial cytokinesis. rsc.orgrsc.org Another proposed mechanism involves the inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis. mdpi.com Molecular docking studies have suggested that this compound derivatives can bind to and inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. jchemrev.com

Below is a table summarizing the antibacterial activity of selected this compound derivatives:

Compound TypeTarget Organism(s)Mechanism of ActionReference(s)
Thiazole-quinolinium derivativesGram-positive and Gram-negative bacteria, including MRSA and VREInhibition of FtsZ polymerization and Z-ring formation rsc.orgjchemrev.comrsc.org
Isatin-decorated thiazole (B1198619) derivativesE. coli, MRSAInhibition of Tyrosyl-tRNA synthetases (TyrRS) dovepress.comnih.gov
4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli, B. subtilisNot specified jchemrev.com
2-aminothiazole derivativesPseudomonas aeruginosa, Staphylococcus epidermidisNot specified jchemrev.com

Antifungal Activity and Mechanisms

This compound derivatives have also demonstrated significant antifungal properties against a variety of pathogenic fungi. researchgate.nettandfonline.com For example, pyrazolo[3,4-c]this compound and isothiazolo[4,3-d]isoxazole derivatives have shown a broad spectrum of activity against both plant-pathogenic and opportunistic human fungi. researchgate.nettandfonline.com One particular 4-chloro derivative was found to be highly effective against Magnaporthe grisea, a fungus that causes rice blast disease. tandfonline.com

The proposed mechanisms of antifungal action for this compound derivatives often involve the disruption of fungal cell membrane integrity or key metabolic pathways. One suggested mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. mdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to cell death. Additionally, some thiazole derivatives are thought to act on the fungal cell wall structure. nih.govnih.gov Studies on thiazole derivatives against Candida albicans have shown that these compounds can interfere with the cell wall and/or cell membrane. nih.govnih.gov

The following table details the antifungal activity of specific this compound derivatives:

Compound TypeTarget FungusProposed Mechanism of ActionReference(s)
Pyrazolo[3,4-c]this compound derivativesMagnaporthe grisea and other phytopathogenic/opportunistic fungiInhibition of mycelial growth, possibly different from tricyclazole's mechanism tandfonline.com
This compound-thiazole derivativesPseudoperonospora cubensis, Phytophthora infestansInhibition of oxysterol-binding protein (PcORP1) and induction of systemic acquired resistance nih.gov
Thiazole derivatives with a cyclopropane (B1198618) systemCandida albicansAction on the fungal cell wall and/or cell membrane nih.govnih.gov
Isatin-decorated thiazole derivativesCandida albicansNot specified, but equivalent activity to Nystatin dovepress.comnih.gov

Antiviral Activity

Research has also explored the antiviral potential of this compound derivatives against a range of RNA and DNA viruses. nih.gov Certain this compound compounds have demonstrated efficacy against Human Immunodeficiency Virus (HIV-1 and HIV-2), poliovirus, and echovirus. nih.gov For example, 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate showed high selectivity indexes against poliovirus 1 and Echovirus 9. nih.gov

Furthermore, a derivative, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, was found to be active against several rhinoviruses, Coxsackie B1, and the measles virus. nih.gov The high polarity of some of these derivatives is believed to facilitate their passage across biological membranes, contributing to their antiviral activity. capes.gov.br Some thiazole derivatives have also been reported to suppress the replication of the SARS-CoV-2 virus. bohrium.com

Anticancer Research and Antitumor Activity

The this compound scaffold is a promising framework for the development of novel anticancer agents. ontosight.ainih.gov Derivatives of this compound have been shown to exhibit antitumor activity against various cancer cell lines. ekb.egtandfonline.com For example, novel thiazole derivatives have demonstrated cytotoxic effects against human tumor cell lines from nine different neoplastic diseases. tandfonline.com

The anticancer properties of this compound compounds are often linked to their ability to induce apoptosis (programmed cell death), disturb tubulin assembly, and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. nih.govresearchgate.net

Anti-proliferative and Anti-angiogenic Effects

This compound derivatives have demonstrated notable anti-proliferative activity against various cancer cell lines. rsc.org For instance, a series of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-ones showed moderate anti-proliferative effects against malignant cell lines such as A549 (lung carcinoma), PC3 (prostate cancer), SKOV3 (ovarian cancer), and B16F10 (melanoma). rsc.org Some this compound compounds have also been investigated for their anti-angiogenic potential, a critical process in tumor growth and metastasis. Research has suggested that the inhibitory effect of certain this compound derivatives on enzymes like VEGFR2 tyrosine kinase could be a mechanism for their synergistic effects with anticancer drugs. researchgate.net

Structure-Activity Relationship (SAR) Studies in Cancer Therapy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of this compound-based compounds. Research has shown that modifications to the this compound ring can significantly impact their cytotoxic effects. For example, Belanger et al. conducted SAR studies on novel this compound derivatives as Aurora kinase inhibitors, which are key regulators of cell division and are often overexpressed in cancers. rsc.org Similarly, the substitution pattern on the this compound ring has been a focus of research to enhance the potency of these compounds as anticancer agents. researchgate.net

In the development of inhibitors for the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) pathway, a critical immune checkpoint in cancer therapy, a series of compounds featuring a benzo[d]this compound scaffold were synthesized. researchgate.net SAR studies on these derivatives led to the identification of a potent inhibitor, with further optimization suggested by the structure-activity data. researchgate.net Another study focused on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) that target tubulin at the colchicine (B1669291) binding site, revealing important SAR insights based on modifications of the "A" and "C" rings of the molecule. acs.org

Synergistic Effects with Chemotherapeutic Agents

This compound derivatives have been investigated for their ability to enhance the efficacy of existing chemotherapeutic drugs. Studies have shown that this compound adjuvants can significantly potentiate the effects of cisplatin, a first-line anticancer drug, against neuroepithelial tumor cells like C6 glioma. researchgate.net This synergistic interaction allows for a reduction in the required dose of cisplatin, potentially minimizing its toxic side effects. researchgate.net The mechanism behind this synergy is hypothesized to involve the formation of conjugates between the this compound adjuvant and cisplatin, leading to altered electronic properties and enhanced interaction with DNA. researchgate.netsciforum.net

Quantum chemical modeling has supported this hypothesis, showing that adjuvants like morpholinium and 4-methylpiperazinium 4,5-dichloro isothiazol-3-carboxylates form conjugates with cisplatin, which alters the frontier molecular orbitals and increases the dipole moment of the resulting complex. researchgate.net This, in turn, is believed to enhance the bioactivity of the system. researchgate.net Furthermore, combinations of CPP2–thiazole conjugates with drugs like paclitaxel (B517696) and the repurposed antifungal agent clotrimazole (B1669251) have shown synergistic effects in prostate cancer cell lines. mdpi.comnih.gov

Anti-inflammatory Research

The this compound scaffold is recognized for its potential in developing anti-inflammatory agents. medwinpublishers.comresearchgate.net Derivatives of this compound have been shown to inhibit the production of pro-inflammatory cytokines. rsc.org For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org

One of the earliest studies in this area reported the anti-inflammatory action of 3-methyl-5-benzoylaminothis compound-4-carboxy-para-ethoxyphenylamide. researchgate.net More recent research has explored the potential of thiazole and thiazolidinone derivatives as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade. mdpi.combenthamscience.com Some of these compounds have shown significant anti-inflammatory activity in preclinical models. mdpi.com For example, certain benzo[d]this compound derivatives have exhibited noteworthy anti-inflammatory and analgesic activities in animal models. bepls.com

Neurological Activity

This compound derivatives have been reported to possess neurological activity. rsc.org The versatility of the this compound ring has allowed for the development of compounds with potential applications in various neurological conditions.

Anticonvulsant Properties

Research has documented the anticonvulsant properties of this compound derivatives. rsc.orgmedwinpublishers.com Specific analogues have demonstrated significant protective effects in experimental seizure models. For instance, in the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models, certain this compound derivatives provided substantial protection, indicating their potential as novel treatments for epilepsy.

Structure-activity relationship studies have been instrumental in this area. For example, in a series of thiazole-substituted hydantoins, the type of substitution on the thiazole ring strongly influenced the anticonvulsant activity. ijcrt.org Specifically, N3 - 4- (p- hydroxy phenyl-thizole-2 yl) hydantoin (B18101) showed the maximum anticonvulsant effect. ijcrt.org Other studies on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles found that compounds with electron-withdrawing groups like F, Cl, Br, and CF3 on the phenyl ring attached to the thiazole moiety exhibited significant anticonvulsant activity in the PTZ model. tandfonline.com

Parkinson's Disease Therapy

This compound derivatives have emerged as promising compounds for the treatment of Parkinson's disease. researchgate.net Research into this compound and isoxazole (B147169) fused pyrimidones as PDE7 inhibitors has been conducted, with a focus on their potential application in Parkinson's disease models. researchgate.netnih.gov

Furthermore, a structure-activity relationship study of N6-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues led to the development of a highly potent D2/D3 agonist. acs.org This compound was highly effective in a rat model of Parkinson's disease, reversing hypolocomotion with a long duration of action, and also demonstrated neuroprotective effects in neuronal cells. acs.org More recently, multifunctional thiazole sulfonamides have been investigated for their neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in a cellular model of Parkinson's disease. rsc.org These compounds showed significant improvement in cell viability and reduction of oxidative stress, suggesting their potential for further development as a therapeutic strategy for Parkinson's disease. rsc.orgrsc.org

Antidiabetic Research

The this compound nucleus is a key structural component in the exploration of novel therapeutic agents for diabetes mellitus. nih.gov Research has focused on synthesizing this compound derivatives that can modulate key enzymes involved in glucose metabolism, offering potential pathways for managing hyperglycemia. ijpsjournal.comrasayanjournal.co.in

One significant area of investigation involves the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. By inhibiting these enzymes, the rate of glucose absorption can be slowed, leading to better glycemic control. A study centered on isatin (B1672199) thiazole derivatives, synthesized through the Hantzsch reaction, identified several compounds with notable inhibitory potential against both α-amylase and α-glucosidase. nih.gov Out of twenty-seven synthesized compounds, five demonstrated significant activity. nih.gov Molecular docking studies have helped to elucidate the binding interactions between these active molecules and the enzymes' active sites, while kinetic studies have been employed to understand their mechanism of action. nih.gov

Thiazole derivatives, more broadly, have been identified as promising candidates for developing effective antidiabetic treatments, with studies showing significant activity in both in vitro and in vivo models. ijpsjournal.comrjptonline.org These compounds are explored for their ability to target various enzymes and receptors critical in the pathogenesis of diabetes, including Peroxisome Proliferator-Activated Receptors (PPARs), α-amylase, and α-glucosidase. rasayanjournal.co.in The development of new antidiabetic drugs with thiazole moieties aims to improve efficacy and reduce the side effects associated with some existing therapies. rasayanjournal.co.ineurekaselect.com

Below is a data table summarizing the findings for select isatin thiazole derivatives:

Compoundα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)
Compound 4 22.22 ± 0.0220.76 ± 0.17
Compound 5 24.13 ± 0.0422.19 ± 0.09
Compound 10 25.19 ± 0.0324.34 ± 0.11
Compound 12 26.43 ± 0.0525.89 ± 0.13
Compound 16 27.01 ± 0.0627.76 ± 0.17
Data sourced from a study on isatin thiazoles as antidiabetic agents. nih.gov

Other Pharmacological Applications

Analgesic and Antipyretic Activities

This compound derivatives have been investigated for their potential analgesic (pain-reducing) and antipyretic (fever-reducing) properties. google.com Research has shown that certain compounds incorporating the this compound ring can produce significant biological effects in these areas. scilit.com

In one study, a series of isatin derivatives featuring a thiazole moiety, specifically Isatin-3-[N2-(2-benzalaminothiazol-4-yl)]hydrazones, were evaluated in animal models. researchgate.net The analgesic activity was assessed using the Eddy's hot plate method, while antipyretic effects were determined using a brewer's yeast-induced pyresis model. researchgate.net The results indicated that several of the synthesized compounds exhibited significant, dose-dependent analgesic and antipyretic activities. researchgate.netmdpi.com For instance, the tetrazole and carboxylic benzthis compound derivatives 2 and 3 demonstrated a potent analgesic effect, showing a threefold higher potency than acetaminophen (B1664979) in inhibiting writhes. researchgate.net

Another study focused on novel thiazole-piperazine derivatives. mdpi.com These compounds were tested for their antinociceptive effects, with results showing significant activity in models like the acetic acid-induced writhing test. mdpi.com The research suggests that the fusion of the this compound ring with other heterocyclic structures can lead to compounds with promising pharmacological profiles for pain and fever management. nih.gov

Compound ClassTest ModelObserved Activity
Isatin-3-[N2-(2-benzalaminothiazol-4-yl)]hydrazones Eddy's Hot PlateAnalgesic researchgate.net
Isatin-3-[N2-(2-benzalaminothiazol-4-yl)]hydrazones Brewer's Yeast-Induced PyresisAntipyretic researchgate.net
Thiazole-Piperazine Derivatives Acetic Acid-Induced Writhing TestAntinociceptive mdpi.com
Carboxylic Benzthis compound Derivatives (2 and 3) Writhing TestPeripheral Analgesic researchgate.net

Antiplatelet/Spasmolytic Agents

The this compound scaffold is also prominent in the research and development of agents with antiplatelet and spasmolytic (vasodilating) activities. researchgate.net Such compounds are of interest for their potential application in treating various vaso-occlusive disorders where inhibiting platelet aggregation and promoting vasodilation would be beneficial. researchgate.net

A notable class of compounds in this area is the 2-amino-benzo[d]isothiazol-3-one derivatives. researchgate.net These derivatives have been synthesized and screened for their ability to inhibit platelet aggregation and for their spasmolytic effects. nih.gov In in vitro studies using guinea-pig platelet-rich plasma, these compounds were found to be potent antiplatelet agents, proving more effective than acetylsalicylic acid against collagen-induced aggregation. researchgate.net They also strongly inhibited aggregation induced by the thromboxane (B8750289) agonist U46619. researchgate.net

Further research has confirmed the dual action of these molecules, possessing both anti-aggregating and spasmolytic properties. researchgate.net Other thiazole derivatives have also shown significant antiplatelet activity. A study on a thiazole derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, found it to be a potent inhibitor of collagen-induced platelet aggregation in platelets from multiple species, including humans. nih.gov Similarly, certain thiazolyl hydrazone derivatives of 1-indanone (B140024) demonstrated significant activity against arachidonic acid-induced platelet aggregation. who.int

Compound ClassPrimary ActivityKey Finding
2-Amino-benzo[d]isothiazol-3-one derivatives Antiplatelet / SpasmolyticMore potent than acetylsalicylic acid against collagen-induced aggregation. researchgate.net
4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole AntiplateletPotent inhibitor of collagen-induced platelet aggregation. nih.gov
Thiazolyl hydrazone derivatives of 1-indanone AntiplateletActive against arachidonic acid-induced platelet aggregation. who.int
4-piperidone-based thiazole derivative (R4) AntiplateletInhibited both collagen-induced and ADP-induced platelet aggregation. healthbiotechpharm.org

Agrochemical Applications and Environmental Impact Research

Isothiazoles as Plant Protection Chemicals

The isothiazole heterocycle is a key structural component in a variety of compounds developed for crop protection. thieme-connect.comwikipedia.orgnih.gov These five-membered sulfur-nitrogen rings are noted for their strong biological activity and the diverse structural modifications they permit, which has led to the creation of pesticides with a broad spectrum of effectiveness. wikipedia.orgnih.govresearchgate.net Researchers have focused on this compound derivatives in the pursuit of green pesticides, owing to their potential for low toxicity and high efficacy. wikipedia.orgnih.govresearchgate.net The inclusion of the this compound ring in agrochemicals can also protect the molecule from enzymatic degradation, potentially extending its duration of action. thieme-connect.com

This compound derivatives have demonstrated significant fungicidal activity against a range of plant pathogens. acs.org The combination of the this compound nucleus with other chemical moieties has led to the discovery of potent antifungal agents.

One area of research involves combining the 3,4-dichlorothis compound structure with coumarins. nih.govnih.gov This led to the discovery of highly active derivatives such as 4-(3,4-dichloroisothiazol-5-yl)-7-hydroxy-8-methyl-2H-coumarin, which showed high efficacy against Rhizoctonia solani and Pseudoperonospora cubensis. nih.govnih.gov Further modifications, such as incorporating pyrimidine (B1678525) amine structures, have been explored, with the fungicidal mode of action for some pyrimidine-based fungicides being the inhibition of NADH oxidoreductase at complex I of the mitochondrial respiratory chain. nih.govnih.gov

Another successful strategy has been the development of this compound–thiazole (B1198619) derivatives. In one study, 21 novel compounds were synthesized, with many displaying excellent activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. google.com The standout compound, designated 6u, exhibited particularly high potency. asianpubs.org Cross-resistance studies indicated that its mechanism of action likely targets the oxysterol-binding protein (PcORP1), the same target as the fungicide oxathiapiprolin. google.comasianpubs.org Molecular docking studies further supported that compound 6u fits into the active center of the PcORP1 protein.

The commercial fungicide Isotianil, which contains an this compound ring, is a known plant resistance inducer that also possesses fungicidal properties. hyphadiscovery.com Combining fragments of Isotianil with those of other fungicides like dimethomorph (B118703) has been a successful strategy for developing new substances with dual activity. hyphadiscovery.com

Fungicidal Activity of Selected this compound Derivatives

Compound/Class Target Pathogen(s) Mechanism of Action
This compound-Thiazole Derivative (6u) Pseudoperonospora cubensis, Phytophthora infestans asianpubs.org Targets oxysterol-binding protein (PcORP1) google.comasianpubs.org
This compound Coumarin Derivatives Rhizoctonia solani, Pseudoperonospora cubensis nih.govnih.gov Not specified; related pyrimidine-based compounds inhibit NADH oxidoreductase (Complex I) nih.govnih.gov

| 3,4-Dichlorothis compound N-acyl-N-arylalaninates | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum mdpi.com | Not specified; generally more effective than 1,2,3-thiadiazole (B1210528) analogs mdpi.com |

The this compound scaffold is also present in compounds with notable insecticidal properties. acs.org Research into this area has identified novel mechanisms of action and potent molecules for pest control.

A significant development is the class of mesoionic insecticides, which includes the this compound-containing compound dicloromezotiaz, discovered by DuPont. acs.org Another key insecticide from this class is triflumezopyrim. acs.org

In a different line of research, a series of 4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol (5-SPI) analogs were designed and synthesized. thieme-connect.com These compounds were developed based on the hypothesis that 3-isothiazolol could serve as a basic scaffold for competitive antagonists of the ionotropic γ-aminobutyric acid (GABA) receptor (iGABAR), an important target for insecticides. thieme-connect.com The synthesized compounds showed good insecticidal activity against the common fruit fly (Drosophila melanogaster) and the tobacco cutworm (Spodoptera litura). thieme-connect.com Specifically, compounds designated 9j and 15g demonstrated high mortality rates against both pests. thieme-connect.com Molecular docking studies suggest that these compounds bind to the insect iGABAR, with the hydroxyl group of the this compound ring and the amino group of the heterocyclic substituent forming key hydrogen bonds with the receptor's amino acid residues. thieme-connect.com

The fungicide Isotianil is also reported to have insecticidal activity, highlighting the multifunctional potential of some this compound derivatives.

Insecticidal Activity of Selected this compound Derivatives

Compound/Class Target Pest(s) Proposed Mechanism of Action
4-(3-pyrrolidinyl/4-piperidinyl)-3-isothiazolol (5-SPI) Analogs Drosophila melanogaster, Spodoptera litura thieme-connect.com Competitive antagonist of insect GABA receptors (iGABARs) thieme-connect.com
Dicloromezotiaz Not specified acs.org Mesoionic insecticide acs.org

| Isotianil | Not specified | Not specified |

While the this compound motif is present in compounds developed as herbicides, detailed public research on their specific mechanisms is less extensive than for fungicidal and insecticidal applications. researchgate.net The fungicide and plant defense inducer Isotianil is also noted to possess herbicidal activity. Furthermore, 3-methyl-isothiazole has been utilized as a chemical intermediate in the synthesis of agrochemicals, including herbicides.

The related thiazole class of compounds has been more widely explored for herbicidal action. kuey.net For instance, various amide derivatives containing a thiazole moiety have shown moderate herbicidal activity against weeds like Echinochloa crusgalli. asianpubs.org While these findings are for a different, though related, heterocycle, they underscore the potential of sulfur-nitrogen heterocyclic compounds in herbicide development.

Certain this compound derivatives function not by directly killing pathogens, but by activating the plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR). mdpi.com SAR provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses. mdpi.com

Isotianil is a well-known commercial agrochemical that functions as a synthetic plant immunity inducer. hyphadiscovery.comnih.gov It was developed as a protectant against both rice blast and rice blight. nih.gov Similarly, 3,4-Dichloroisothiazoles have been shown to induce SAR, enhancing a plant's resistance to subsequent pathogen attacks. google.com

The mechanism of SAR induction by these compounds involves the activation of plant defense genes. asianpubs.org For example, treatment with the this compound–thiazole derivative known as compound 6u led to a significant up-regulation of the pathogenesis-related gene pr1. google.comasianpubs.org The expression of this gene was increased 43-fold after 24 hours and 122-fold after 48 hours of treatment, indicating a strong activation of the salicylic (B10762653) acid pathway, a key signaling cascade in SAR. google.comasianpubs.org Another this compound derivative, 1,2-benzthis compound-1,1-dioxide (BIT), has also been identified as an inducer of SAR in monocots. researchgate.net

Environmental Fate and Degradation Studies

The stability of the this compound ring and its derivatives to hydrolysis—breakdown in the presence of water—varies depending on the specific chemical structure and the pH of the environment.

Studies on isothiazolinones, a class of biocides containing an oxidized this compound ring, show that they are generally stable in acidic media but undergo degradation in alkaline solutions. nih.gov The degradation of chlorinated isothiazolinones in alkaline conditions is believed to result from the hydrolysis of the molecule. nih.gov For Methylchloroisothiazolinone (MCI), the rate of hydrolysis increases with both rising pH and temperature. nih.gov In contrast, Benzisothiazolinone (BIT) is reported to be more hydrolytically stable. nih.gov The degradation of the isothiazolinone biocide Sea-Nine 211 involves an initial cleavage of the isothiazolone (B3347624) ring, which is then followed by a series of dechlorination, hydroxylation, and oxidation reactions. nih.gov This pathway ultimately yields simpler molecules such as N-n-octyl malonamic acid, which can be further broken down. nih.gov

Hydrolysis can also affect the functional groups attached to the this compound ring without breaking the ring itself. For example, 3,5-dihalo-4-isothiazolecarbonitriles can be converted to the corresponding 3,5-dihalo-4-isothiazolecarboxamides via acid hydrolysis, a reaction that transforms the nitrile group into a carboxamide group. google.com In other complex molecules, base-mediated hydrolysis of an amide bond elsewhere in the molecule can initiate a sequence of reactions, including ring expansion of a fused ring system adjacent to a benzo[d]this compound dioxide core.

Photochemical Degradation Pathways

Photochemical degradation is a key process influencing the environmental persistence of this compound-based agrochemicals. d-nb.inforesearchgate.net Upon exposure to sunlight, these compounds can undergo various transformations.

The photodegradation of isothiazoles often involves a series of reactions, including isomerization, oxidation, hydroxylation, and hydrolysis. researchgate.net For instance, the photodegradation of benzisothiazolinone (BIT) under UV-Vis irradiation results in the formation of fourteen different photoproducts. researchgate.net The specific pathway can be influenced by environmental conditions such as pH. For example, the photodegradation rate of BIT is significantly slower in acidic solutions (pH 5 and 6) compared to neutral (pH 7 and 8) and basic (pH 10) solutions. mdpi.com The presence of certain substances, like bicarbonate ions, can slightly promote the photodegradation of BIT. mdpi.com

Theoretical studies on model systems like 3-methylthis compound, 4-methylthis compound, and 5-methylthis compound (B1604631) suggest that photochemical isomerization reactions proceed through a direct route involving a conical intersection, which provides a more accurate explanation than previously proposed mechanisms. rsc.org This indicates that upon photoexcitation, the molecule moves from the Franck-Condon region to a conical intersection and then to the photoproduct. rsc.org

It has been noted that once an initial heteroaromatic scaffold is prepared, it can serve as a starting point to access other molecules through selective structural permutation under mild photochemical conditions. d-nb.inforesearchgate.net This highlights the potential for using photochemical processes not only for degradation but also for the synthesis of diverse this compound derivatives. d-nb.inforesearchgate.net

Biological Degradation and Bioremediation

Microbial activity plays a crucial role in the breakdown of this compound-based agrochemicals in the environment. researchgate.netresearchgate.net Various microorganisms, including bacteria and fungi, possess the enzymatic machinery to degrade these complex molecules. researchgate.netslideshare.net

The biodegradation of pesticides involves enzymatic processes such as oxidation, reduction, and hydrolysis, which convert the parent compound into less harmful metabolites or lead to complete mineralization. researchgate.net For example, the isothiazolinone biocide octylisothiazolinone (OIT) has been shown to biodegrade significantly under both anaerobic and aerobic conditions in wastewater within seven days. mdpi.com The half-life of OIT in these conditions ranged from 5 to 13 hours. mdpi.com

Bioremediation, which utilizes the degradative capabilities of microorganisms, is considered an effective and environmentally friendly approach for cleaning up pesticide-contaminated sites. slideshare.netunifesp.br The efficiency of biodegradation can be influenced by various factors, including the presence of co-metabolites, substrate availability, and environmental conditions. researchgate.net For instance, the degradation of 2-aminobenzothiazole (B30445) by Rhodococcus rhodochrous was significantly enhanced when combined with a photochemical process. nih.gov

Oxidation Processes (e.g., Ozonation, Advanced Oxidation Processes)

Oxidation processes are effective methods for degrading this compound compounds in water. researchgate.nettandfonline.com These processes can involve direct ozonation or advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals. mdpi.comgnest.org

Ozonation has been shown to be a useful method for degrading methylisothiazolone (MIT) in water. researchgate.net The degradation involves the oxidation of the sulfur atom, hydrolysis, addition to the carbon-carbon double bond, and oxidation of the α-carbon. researchgate.net The reaction of ozone with the sulfur atom leads to the formation of sulfone species, which then hydrolyze to sulfate, causing the destruction of the this compound ring structure. researchgate.net

Advanced Oxidation Processes (AOPs) encompass a variety of methods, including UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photocatalysis with semiconductors like TiO₂ and ZnO. mdpi.comgnest.orgfrontiersin.org These methods are effective in degrading a wide range of organic pollutants, including pesticides. mdpi.comgnest.org For example, the UV/H₂O₂ process degrades the thiazole pollutant thioflavin T (ThT) through the attack of hydroxyl radicals, leading to demethylation. mdpi.com In contrast, an enzymatic approach using chloroperoxidase (CPO) and H₂O₂ resulted in a different set of degradation products, including a chlorinated form of ThT. mdpi.comnih.gov This highlights that different remediation systems operate through distinct degradation schemes. mdpi.comnih.gov

The efficiency of AOPs can be influenced by factors such as the type of catalyst and the presence of other substances in the water. For instance, nano-sized ZnO catalysts have been shown to be more effective than regular ZnO in degrading insecticides. frontiersin.org

Identification of Degradation Products and Intermediates

During the degradation of this compound compounds, a variety of intermediates can be formed. For example, the ozonation of methylisothiazolone (MIT) leads to several products resulting from the oxidation of the sulfur atom, hydrolysis, and other reactions. researchgate.net In the photochemical degradation of benzisothiazolinone (BIT), fourteen different photoproducts were identified, arising from processes like isomerization, oxidation, hydroxylation, and hydrolysis. researchgate.net

A comparative study on the degradation of thioflavin T (ThT) by a UV/H₂O₂ advanced oxidation process and a chloroperoxidase (CPO) enzyme system revealed different sets of intermediates. mdpi.comnih.gov The UV/H₂O₂ process generated four main intermediates through demethylation, while the CPO system produced a major chlorinated intermediate, with only one common demethylated product between the two methods. mdpi.comnih.govnih.gov

The following table summarizes some of the identified degradation products for specific this compound compounds:

Original Compound Degradation Process Identified Degradation Products/Intermediates
Methylisothiazolone (MIT)OzonationProducts from sulfur oxidation, hydrolysis, C=C bond addition, α-carbon oxidation. researchgate.net
Benzisothiazolinone (BIT)Photodegradation (UV-Vis)Fourteen photoproducts from isomerization, oxidation, hydroxylation, hydrolysis. researchgate.net
Thioflavin T (ThT)UV/H₂O₂ AOPFour demethylated intermediates. mdpi.comnih.gov
Thioflavin T (ThT)CPO + H₂O₂ Enzymatic SystemA major chlorinated intermediate and other minor products. mdpi.comnih.govnih.gov

Toxicity Assessment of Degradation Products

Assessing the toxicity of degradation products is a critical step in evaluating the environmental risk of this compound agrochemicals, as some breakdown products can be more toxic than the parent compound. nih.govnih.gov

For instance, while ozonation can effectively degrade methylisothiazolone (MIT), the primary ozonation products may still exhibit some toxicity to aquatic organisms like Daphnia magna. researchgate.net However, prolonged ozonation can minimize this toxic effect. researchgate.net

In a study comparing the degradation of thioflavin T (ThT), the solution treated with the chloroperoxidase (CPO) enzyme system was found to be significantly less phytotoxic than the solution treated with the UV/H₂O₂ advanced oxidation process. mdpi.comnih.govnih.gov This indicates that the nature of the degradation pathway directly influences the toxicity of the resulting mixture.

In silico tests, which use computer models to predict toxicity, have been employed to estimate the mutagenicity and lethality of photoproducts of benzisothiazolinone (BIT). researchgate.net Such assessments are crucial for a comprehensive understanding of the environmental impact of these degradation products.

Structure-Activity Relationship (SAR) in Agrochemicals

Structure-Activity Relationship (SAR) studies are fundamental in the design and development of new and more effective this compound-based agrochemicals. kuey.netacs.org SAR aims to correlate the chemical structure of a molecule with its biological activity, providing insights that guide the synthesis of more potent and selective compounds. kuey.net

For thiazole and this compound derivatives, SAR studies have revealed key structural features that influence their agrochemical properties. researchgate.netmdpi.com For example, in a series of antimicrobial thiazole derivatives, aryl substitutions were found to induce better activity compared to hetaryl substitutions. mdpi.com Within the aryl-substituted derivatives, para-substitution often leads to better activity than meta-substitution, with the position of the substituent being more critical than its electronic nature (electron-donating or electron-withdrawing). mdpi.com

In the development of fungicides, SAR studies on 3,4-dichlorothis compound-based cycloalkylsulfonamides have provided valuable information for optimizing their activity. researchgate.net Similarly, for insecticides, SAR studies on thiazole-hydrazone derivatives have been conducted to enhance their efficacy against pests like Spodoptera frugiperda. researchgate.net

The incorporation of a thiourea (B124793) group into the molecular framework of pesticides, which can include this compound structures, has been shown to enhance properties like solubility and biological activity. acs.org SAR analysis indicates that isothiourea structures are generally more effective than thiourea in increasing insecticidal activity, and the addition of lipophilic groups can further augment this effect. acs.org

These studies underscore the importance of systematic structural modifications and the evaluation of their biological consequences to design next-generation agrochemicals with improved performance and potentially reduced environmental impact. kuey.net

Materials Science Applications and Coordination Chemistry

Isothiazoles as Building Blocks for Novel Materials

Isothiazoles are considered valuable building blocks for the synthesis of novel molecular structures and materials. medwinpublishers.comresearchgate.net Halogen-substituted isothiazoles, in particular, are highly reactive synthetic blocks that enable the creation of polyfunctional isothiazoles with a wide array of substituents. thieme-connect.com The reactivity of these halogenated derivatives in cross-coupling reactions allows for the construction of complex molecules. thieme-connect.com For instance, the Suzuki cross-coupling reaction involving 3,4-dibromoisothiazole amides has been used as a key step in the synthesis of selective inhibitors for metabotropic glutamate (B1630785) receptors. thieme-connect.com

The fused bicyclic heteroaromatic system, thiazolo[5,4-d]thiazole (B1587360), which contains two fused this compound rings, is an electron-deficient system with high oxidative stability and a rigid, planar structure. researchgate.netrsc.org These characteristics facilitate efficient intermolecular π–π overlap, making thiazolo[5,4-d]thiazole derivatives promising semiconductors for applications in organic electronics, such as solar cells and photovoltaic devices. researchgate.netrsc.org

Isothiazoles as Ligands for Metal Complexes

This compound derivatives have been explored for their potential use as ligands in the formation of metal complexes. thieme-connect.comresearchgate.net The nitrogen and sulfur atoms within the this compound ring provide potential coordination sites for metal ions. nih.gov The ability of isothiazoles to coordinate with a range of hard and soft metals makes them versatile ligands in coordination chemistry. nih.gov This coordination can lead to the formation of complexes with diverse geometries and properties, which have been studied for their catalytic and biological activities. thieme-connect.comthieme-connect.commdpi.com

The synthesis of metal complexes involving this compound-based ligands typically involves the reaction of an this compound derivative with a suitable metal salt. tandfonline.comroyalsocietypublishing.org For example, transition metal complexes have been prepared by reacting an ethanolic solution of an organic this compound ligand with an ethanolic solution of the corresponding metal chloride. tandfonline.com Another approach involves the chelation of 3d-transition metals with aminothiazole-derived Schiff base ligands in a 1:2 metal-to-ligand molar ratio. royalsocietypublishing.org The coordination of the metal with the ligand often occurs through specific heteroatoms, such as the azomethine nitrogen and the thiazole (B1198619) ring nitrogen. royalsocietypublishing.org

A variety of transition metal complexes have been synthesized using this compound-derived ligands, including those with Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). tandfonline.comroyalsocietypublishing.org The resulting complexes often exhibit octahedral or square-pyramidal geometries. royalsocietypublishing.org

Table 1: Examples of this compound-Metal Complex Synthesis

Ligand TypeMetal Ion(s)Synthesis MethodResulting GeometryReference(s)
3-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-oxo-4,5-dihydrothiazol-5-yl) acetic acidMn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II)Reaction of hot ethanolic solutions of the ligand and metal chloride.Octahedral tandfonline.com
Aminothiazole-derived Schiff basesVO(IV), Cr(III), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)Refluxing ethanolic solutions of the ligand and metal salt in a 2:1 molar ratio.Square-pyramidal (VO(IV)), Octahedral (others) royalsocietypublishing.org
5-N-Arylaminothiazoles with pyridyl groupsNi(II), Zn(II)Mixing corresponding thiazoles with metal halides at room temperature.Dinuclear bridged (Ni), 2:1 Metal-Ligand (Zn) nih.gov

This compound-metal complexes have demonstrated potential as catalysts in organic reactions, particularly in cross-coupling reactions. thieme-connect.comthieme-connect.com Palladium(II) complexes with this compound-containing ligands have been shown to be effective catalysts for the Suzuki–Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. thieme-connect.comcdnsciencepub.com These catalysts have been found to be suitable for processes where high purity of the final product is required. thieme-connect.com

The site selectivity of cross-coupling reactions on polyhalogenated isothiazoles can be controlled. nih.gov For instance, in reactions involving 3,5-dichlorothis compound-4-carbonitrile, coupling tends to occur preferentially at the C5 position, followed by the C3 position. nih.gov The temperature-dependent catalytic activity of some this compound complexes can also be exploited to control the selectivity of cross-coupling reactions in molecules with multiple reactive sites. thieme-connect.com

Table 2: this compound-Metal Complex Catalysis in Suzuki-Miyaura Reactions

CatalystReactantsReaction ConditionsKey FindingsReference(s)
This compound palladium complexesAryl halides, Boronic acidsNot specifiedSuitable for high-purity synthesis; temperature can control selectivity. thieme-connect.com
2-Methyl-4-phenyl)palladium(II) acetateAryl halides, Boronic acidsNot specifiedCompatible with a wide range of functional groups. cdnsciencepub.com
Pd(II) complex of a thiazole derivative (MATYPd)Various aldehydes, malononitrile, hydrazine (B178648) hydrateUltrasonic irradiation, waterHigh efficiency (97% yield), short reaction time (20 min), catalyst reusable for four cycles. acs.org

There is growing interest in developing more environmentally friendly catalytic systems, and this compound-metal complexes are being explored in this context. thieme-connect.com Research has focused on using these complexes as catalysts for cross-coupling reactions in "green" solvents like water and aqueous–alcoholic media. thieme-connect.com The use of such solvent systems reduces the reliance on volatile and often toxic organic solvents. mdpi.com

Green synthesis approaches for the metal complexes themselves are also being developed. sdiarticle5.comjournalajrb.com Methods such as microwave-assisted synthesis, solvent-free reactions, and biocatalysis are being investigated to make the production of these catalysts more sustainable. sdiarticle5.comjournalajrb.com For example, an efficient Suzuki–Miyaura cross-coupling reaction in the thiazole series has been achieved using microwave irradiation in an aqueous medium without the need for an organic co-solvent. rsc.org Furthermore, metal-free, visible-light-promoted methods for the synthesis of isothiazoles themselves represent an environmentally friendly alternative to traditional methods. researchgate.net

Electronic and Optical Properties for Advanced Materials

This compound and its derivatives, particularly fused systems like thiazolo[5,4-d]thiazole, possess unique electronic and optical properties that make them suitable for advanced materials. researchgate.netrsc.org The thiazolo[5,4-d]thiazole core is a rigid, planar, and electron-deficient system, which promotes strong intermolecular π-π stacking. researchgate.net These characteristics are highly desirable for creating semiconducting materials used in organic electronics. researchgate.netrsc.org The electronic properties can be tuned by functionalizing the this compound ring with various substituents. google.com For example, introducing trifluoromethylphenyl groups to π-electron systems containing a thiazolothiazole unit has been shown to be effective in inducing n-type semiconductor behavior. acs.org

The favorable electronic properties of this compound-based materials have led to their application in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). kuey.netnih.gov

In the realm of OFETs, benzo[d]this compound derivatives have been investigated as n-type semiconductors. vulcanchem.com For instance, thin films of benzo[d]this compound-7-carbonitrile (B13664536) have demonstrated charge carrier mobilities of approximately 0.12 cm²/V·s. vulcanchem.com Thiazolo[5,4-d]thiazole-based co-oligomers have also been studied as semiconductors for OFETs, exhibiting p-type behavior with hole mobilities in the range of 10⁻² to 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.net Novel π-electron systems incorporating a thiazolothiazole unit have shown excellent n-type performance in OFETs with high electron mobilities. acs.org

This compound-containing compounds are also utilized in the development of OLEDs. google.com The unique properties imparted by substituents, such as the trifluoromethyl group, can enhance the performance characteristics of these materials in electronic applications. Thiazole-based polymers and copolymers exhibit excellent charge transport properties and high stability, making them promising candidates for next-generation OLEDs and other electronic devices. kuey.net

Table 3: Performance of this compound-Based Organic Electronic Devices

Device TypeThis compound-Based MaterialPerformance MetricValueReference(s)
OFETBenzo[d]this compound-7-carbonitrilen-type charge carrier mobility~0.12 cm²/V·s vulcanchem.com
OFETNaphthyl-substituted thiazolothiazole-phenylene co-oligomerp-type hole mobility0.12 cm²/V·s researchgate.net
OFETBiphenyl-substituted thiazolothiazole-phenylene co-oligomerp-type hole mobility10⁻² to 10⁻¹ cm²/V·s researchgate.net
OFETπ-electron systems with trifluoromethylphenyl groups and a thiazolothiazole unitn-type behaviorHigh electron mobilities acs.org

Compound Index

Fluorescent Dyes and Optical Brighteners

The this compound nucleus, a five-membered heterocyclic ring containing adjacent nitrogen and sulfur atoms, is a key structural motif in a number of compounds utilized as fluorescent dyes and optical brighteners. The inherent electronic properties of the this compound ring, combined with the potential for extensive π-conjugation through substitution, allow for the development of molecules that absorb ultraviolet light and re-emit it in the visible blue range, a process central to fluorescence and optical brightening.

Research into this compound-based fluorescent compounds has explored how modifications to the core structure influence their photophysical properties. These compounds have found applications in various fields, from biochemical research to materials science.

A notable class of this compound-containing fluorescent molecules is based on the isothiazolo[4,3-d]pyrimidine (B8781686) core. rsc.org A series of emissive ribonucleoside purine (B94841) mimics have been synthesized with this heterocyclic system. rsc.orgrsc.org These compounds were developed as fluorescent analogues of nucleosides for use as biophysical probes. rsc.org The synthesis of these complex molecules involves a divergent pathway, with a key step being a Thorpe-Ziegler cyclization to form the this compound ring. rsc.org

The photophysical properties of these isothiazolo[4,3-d]pyrimidine derivatives demonstrate their potential as fluorescent dyes. For instance, the isothiazolo 2-aminoadenosine (B16350) analogue was found to be particularly emissive. rsc.orgrsc.org The fluorescence of these compounds is intrinsic to the heterocyclic core, though the specific emission and absorption characteristics can be tuned by the addition of different functional groups. rsc.org

In the realm of optical brighteners, derivatives of benzisothiazolyl-S-dioxide have been identified for their utility. google.com These compounds function by absorbing light in the ultraviolet spectrum (around 300-400 nm) and re-emitting it as visible blue-white light (in the 400-500 nm range). google.com This fluorescence masks the natural yellowing of materials, resulting in a whiter appearance. google.com The synthesis of these optical brighteners can be achieved in water or a polar organic solvent, with the reaction producing hydrochloric acid as a by-product that can be neutralized with a suitable base. google.com

The following tables summarize the key properties of representative this compound-based fluorescent compounds and optical brighteners based on available research findings.

Photophysical Properties of Isothiazolo[4,3-d]pyrimidine Derivatives

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Application
Isothiazolo 2-aminoadenosine surrogateNot specifiedNot specified"Particularly emissive" rsc.orgrsc.orgFluorescent nucleoside mimic rsc.orgrsc.org
Other Isothiazolo[4,3-d]pyrimidine analoguesNot specifiedNot specifiedEmissive rsc.orgrsc.orgFluorescent nucleoside mimics rsc.orgrsc.org

This table illustrates the qualitative fluorescent properties of isothiazolo[4,3-d]pyrimidine derivatives as described in the literature. Specific quantitative data on excitation and emission maxima, and quantum yields are often context-dependent and not fully detailed in the provided search results.

Characteristics of Benzisothiazolyl-S-dioxide Optical Brighteners

Compound ClassAbsorption Range (nm)Emission Range (nm)Effect
Benzisothiazolyl-S-dioxide derivatives300-400 google.com400-500 google.comMasks yellowing, produces a blue-white glow google.com

This table summarizes the general functional characteristics of benzisothiazolyl-S-dioxide compounds as optical brighteners.

Q & A

Basic Research Questions

Q. What are the key considerations when designing experiments to synthesize novel isothiazole derivatives?

  • Methodological Answer : Focus on optimizing reaction parameters such as solvent polarity, temperature, and catalyst selection (e.g., transition metals or Lewis acids). Use Design of Experiments (DoE) to systematically evaluate interactions between variables. Ensure purity via HPLC or GC-MS, and validate structures using 1^1H/13^13C NMR and X-ray crystallography .

Q. How can researchers optimize reaction conditions for this compound synthesis to improve yield and purity?

  • Methodological Answer : Employ kinetic studies to identify rate-limiting steps. Test alternative solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd vs. Cu). Monitor intermediates using in-situ FTIR or mass spectrometry. Compare yields under inert vs. aerobic conditions to assess oxidative stability .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how should data contradictions be addressed?

  • Methodological Answer : Use 1^1H NMR to confirm regioselectivity and 13^13C NMR for electronic environment analysis. For ambiguous peaks, employ 2D NMR (COSY, HSQC). If crystallographic data conflicts with spectroscopic results, re-evaluate sample purity or consider polymorphism .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental results in this compound reactivity studies?

  • Methodological Answer : Cross-validate Density Functional Theory (DFT) calculations with experimental kinetic data (e.g., Hammett plots). Assess solvent effects using polarizable continuum models (PCM). If discrepancies persist, re-examine basis sets or consider neglected non-covalent interactions (e.g., π-stacking) .

Q. How can researchers systematically analyze conflicting pharmacological data for this compound-based inhibitors (e.g., IC50_{50} variability)?

  • Methodological Answer : Standardize assay conditions (e.g., pH, temperature) and validate cell-line viability. Use meta-analysis to compare datasets across studies, adjusting for covariates like protein binding or metabolic stability. Apply machine learning to identify structural outliers affecting activity .

Q. What experimental and computational approaches are recommended to study the mechanistic pathways of this compound ring-opening reactions?

  • Methodological Answer : Use isotopic labeling (e.g., 18^{18}O) to track nucleophilic attack sites. Combine stopped-flow kinetics with computational transition-state modeling (e.g., NEB calculations). Validate mechanisms using substituent effects (Hammett correlations) .

Methodological Frameworks

  • PICO Framework : Define Population (e.g., this compound derivatives), Intervention (e.g., synthetic method), Comparison (e.g., alternative catalysts), and Outcome (e.g., yield) to structure hypotheses .
  • FINER Criteria : Ensure questions are Feasible (resources available), Interesting (theoretical impact), Novel (unexplored substituents), Ethical (non-toxic intermediates), and Relevant (drug discovery applications) .

Data Presentation Guidelines

  • Tables : Include reaction conditions (solvent, time, yield), spectroscopic data (δ in ppm), and bioactivity metrics (IC50_{50}, logP). Use SI units and avoid abbreviations .
  • Figures : Label chromatograms with retention times and crystallographic diagrams with Miller indices. Provide error margins for kinetic plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.